molecular formula C7H10ClNO B1359274 4-Pyridineethanol Hydrochloride CAS No. 383177-54-6

4-Pyridineethanol Hydrochloride

Cat. No.: B1359274
CAS No.: 383177-54-6
M. Wt: 159.61 g/mol
InChI Key: SUDVBWMNUVBMHV-UHFFFAOYSA-N
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Description

4-Pyridineethanol Hydrochloride is a chemical compound with the molecular formula C7H9NO•HCl and a molecular weight of 159.61 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Pyridineethanol Hydrochloride typically involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution . This method is known for its simplicity, cost-effectiveness, and high yield.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridineethanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.

    Reduction: It can be reduced to form pyridine-4-ethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridine-4-carboxylic acid.

    Reduction: Pyridine-4-ethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

4-Pyridineethanol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridineethanol Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but without the ethanol group.

    Pyridine-4-carboxylic acid: An oxidized form of 4-Pyridineethanol Hydrochloride.

    Pyridine-4-ethanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and applications. Its hydroxyl group makes it more reactive and versatile compared to pyridine and its other derivatives .

Properties

IUPAC Name

2-pyridin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDVBWMNUVBMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383177-54-6
Record name 4-Pyridineethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383177546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PYRIDINEETHANOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M5Y6U7G9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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